molecular formula C19H20N6O3S3 B609876 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide

Cat. No.: B609876
M. Wt: 476.6 g/mol
InChI Key: FLUZEVGWXJVSPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PDD00017238 involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the benzimidazole core. The final step includes the sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity .

Industrial Production Methods: Industrial production of PDD00017238 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: PDD00017238 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

PDD00017238 has a wide range of applications in scientific research:

    Chemistry: Used as a chemical probe to study the role of poly (adenosine diphosphate-ribose) glycohydrolase in various biochemical pathways.

    Biology: Helps in understanding the DNA repair mechanisms by inhibiting poly (adenosine diphosphate-ribose) glycohydrolase.

    Medicine: Potential therapeutic applications in cancer treatment by exploiting the DNA damage response in rapidly proliferating cancer cells.

    Industry: Used in the development of new drugs targeting poly (adenosine diphosphate-ribose) glycohydrolase.

Mechanism of Action

PDD00017238 exerts its effects by inhibiting poly (adenosine diphosphate-ribose) glycohydrolase, an enzyme responsible for degrading poly (adenosine diphosphate-ribose) chains. By inhibiting this enzyme, PDD00017238 prevents the breakdown of poly (adenosine diphosphate-ribose) chains, leading to the accumulation of these chains and interfering with DNA repair processes. This inhibition can result in increased sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for cancer therapy .

Biological Activity

The compound 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide is a novel synthetic derivative that incorporates multiple bioactive moieties, including benzimidazole and sulfonamide structures. These components are known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound features a complex structure that includes:

  • Benzimidazole core : Known for its broad spectrum of biological activities.
  • Sulfonamide group : Enhances antibacterial properties.
  • Thiazole and thiadiazole rings : Contribute to the compound's biological efficacy.

Antibacterial Activity

Recent studies have demonstrated that compounds containing benzimidazole and sulfonamide moieties exhibit significant antibacterial properties. The introduction of these groups in the synthesized compound has been shown to enhance its effectiveness against various bacterial strains. For instance, a review highlighted that benzimidazole-sulfonamide hybrids possess potent antibacterial and antifungal activities due to their ability to inhibit bacterial enzymes and disrupt cell wall synthesis .

Antifungal Activity

The compound's antifungal potential is attributed to its structural components. Research indicates that benzimidazole derivatives often show activity against fungal pathogens by interfering with their metabolic pathways. The sulfonamide component further contributes to this activity by inhibiting folic acid synthesis in fungi .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have suggested that benzimidazole derivatives can modulate inflammatory responses, thereby providing therapeutic benefits in inflammatory diseases .

Antiproliferative Activity

The antiproliferative effects of the compound have been investigated in various cancer cell lines. The presence of both thiazole and benzimidazole moieties has been associated with the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Case Study 1: Synthesis and Evaluation
In a study published in 2022, researchers synthesized several benzimidazole-sulfonyl derivatives, including the target compound. These derivatives were evaluated for their antibacterial and antifungal activities against standard microbial strains. The results indicated that the synthesized compounds exhibited significant inhibitory effects, particularly against Gram-positive bacteria .

Case Study 2: Mechanistic Studies
Another study focused on the mechanism of action of similar compounds. It was found that the thiazole-containing derivatives inhibited bacterial growth by disrupting DNA synthesis and protein function within microbial cells. This suggests a potential multi-target mechanism for the compound under investigation .

Data Tables

Biological ActivityMechanism of ActionReference
AntibacterialInhibition of cell wall synthesis
AntifungalDisruption of metabolic pathways
Anti-inflammatoryInhibition of COX and cytokine production
AntiproliferativeInduction of apoptosis

Properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S3/c1-11-16(29-12(2)22-11)9-24-14-5-4-13(31(27,28)23-19(3)6-7-19)8-15(14)25(18(24)26)17-20-10-21-30-17/h4-5,8,10,23H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUZEVGWXJVSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)N(C2=O)C5=NC=NS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 5
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide

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